![molecular formula C72H78O2 B12543268 11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol CAS No. 671197-45-8](/img/structure/B12543268.png)
11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol is a complex organic compound known for its unique structure and properties. It is primarily used in experimental and research settings due to its specialized applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4-propylphenylethynyl derivatives, which are then subjected to further reactions to form the final compound. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis equipment. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations
Wirkmechanismus
The mechanism of action of 11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris-(11-(pentakis-(4’-propylphenylethynyl)phenoxy]undecyl]trimesate
- Other phenylethynyl derivatives
Uniqueness
11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
671197-45-8 |
|---|---|
Molekularformel |
C72H78O2 |
Molekulargewicht |
975.4 g/mol |
IUPAC-Name |
11-[2,3,4,5,6-pentakis[2-(4-propylphenyl)ethynyl]phenoxy]undecan-1-ol |
InChI |
InChI=1S/C72H78O2/c1-6-20-57-25-35-62(36-26-57)45-50-67-68(51-46-63-37-27-58(21-7-2)28-38-63)70(53-48-65-41-31-60(23-9-4)32-42-65)72(74-56-19-17-15-13-11-12-14-16-18-55-73)71(54-49-66-43-33-61(24-10-5)34-44-66)69(67)52-47-64-39-29-59(22-8-3)30-40-64/h25-44,73H,6-24,55-56H2,1-5H3 |
InChI-Schlüssel |
XBGDZGHQCYNPSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCC)C#CC4=CC=C(C=C4)CCC)OCCCCCCCCCCCO)C#CC5=CC=C(C=C5)CCC)C#CC6=CC=C(C=C6)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


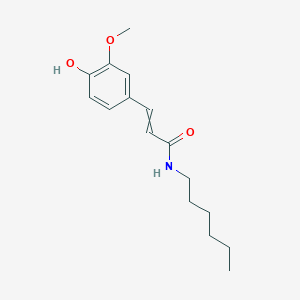
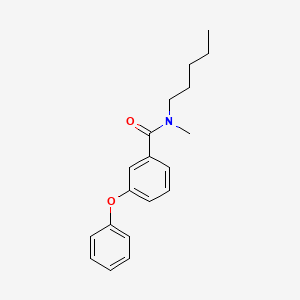
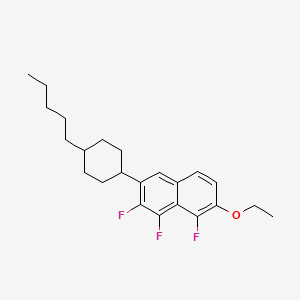
![1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]](/img/structure/B12543211.png)
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
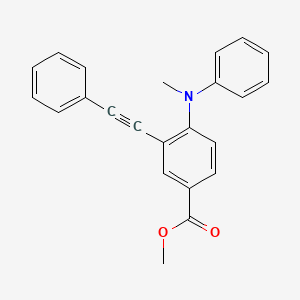
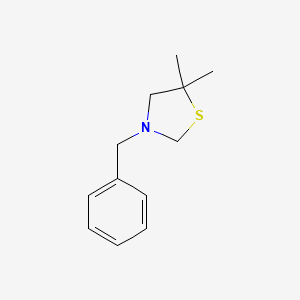
![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)
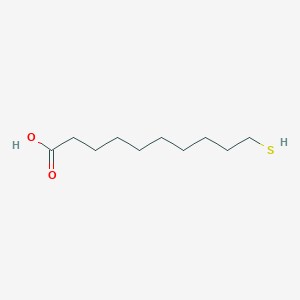
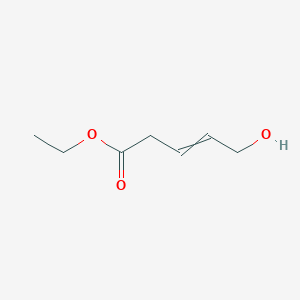
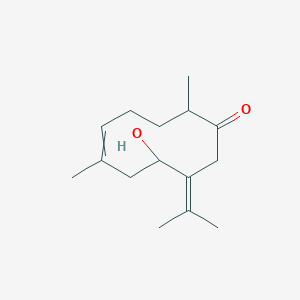
![tert-Butyl [4-(dimethylamino)benzoyl]carbamate](/img/structure/B12543262.png)
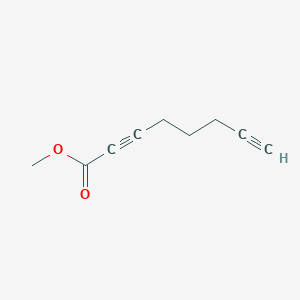
![3,3-Dimethyl-10-(pent-4-en-1-ylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12543272.png)
